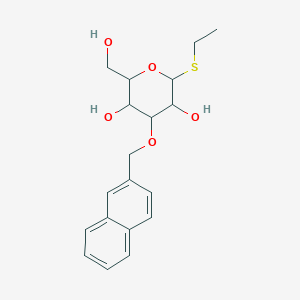![molecular formula C12H12N2O4 B14787625 1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Festinavir is synthesized using 5-methyluridine as a starting material . The synthetic route involves several key steps:
Treatment of 5-Methyluridine: The starting material is treated with acid and acetaldehyde to produce an intermediate compound.
Reaction with 4-Biphenyl Acid Chloride: The intermediate is then reacted with 4-biphenyl acid chloride and pyridine in a solvent to yield another intermediate.
Lewis Acid and Triethylamine Reaction: This intermediate undergoes a reaction with Lewis acid and triethylamine, followed by treatment with aqueous acid or methanolic ammonium fluoride.
Iodine Treatment: The resulting compound is treated with iodine, triphenylphosphine, and imidazole in tetrahydrofuran (THF) solvent.
Iodide Elimination: The iodide is eliminated by heating the solution in toluene in the presence of a Lewis base.
Claisen Rearrangement: The compound undergoes Claisen rearrangement by heating in benzonitrile or toluene.
Final Reactions: The final steps involve reactions with trimethylsilyl chloride (TMSCl) and triethylamine, followed by hydrolysis to yield festinavir
Analyse Des Réactions Chimiques
Festinavir undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of festinavir.
Substitution Reactions: Common reagents used include acid chlorides, Lewis acids, and bases like triethylamine.
Claisen Rearrangement: This is a key step in the synthesis of festinavir, involving heating in solvents like benzonitrile or toluene
Applications De Recherche Scientifique
Festinavir has several scientific research applications:
HIV Treatment: It is primarily developed as an antiretroviral drug for the treatment of HIV-1 and HIV-2 infections.
Neurodegenerative Diseases:
Biological Research: Festinavir is used in research to study the mechanisms of HIV resistance and the development of new antiretroviral therapies.
Mécanisme D'action
Festinavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus. By incorporating into the viral DNA, festinavir terminates the DNA chain elongation, thereby preventing the virus from replicating . Festinavir retains activity against HIV variants with resistance mutations, making it a valuable option in antiretroviral therapy .
Comparaison Avec Des Composés Similaires
Festinavir is compared with other nucleoside reverse transcriptase inhibitors like stavudine (d4T), zidovudine (AZT), and lamivudine (3TC).
Stavudine (d4T): Festinavir is structurally related to stavudine but has improved potency and reduced toxicity.
Zidovudine (AZT): While both are NRTIs, festinavir has shown better efficacy against certain HIV variants.
Lamivudine (3TC): Festinavir and lamivudine both inhibit reverse transcriptase, but festinavir has a unique structure that provides advantages in terms of resistance profiles.
Festinavir’s unique properties, such as its resistance to glycosidic bond cleavage and catabolism by thymidine phosphorylase, make it a promising candidate in the treatment of HIV and potentially other diseases .
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-[4-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-3-8-4-10(18-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h1,4-5,9-10,15H,6H2,2H3,(H,13,16,17) |
Clé InChI |
QJOFWCKJDRPYAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
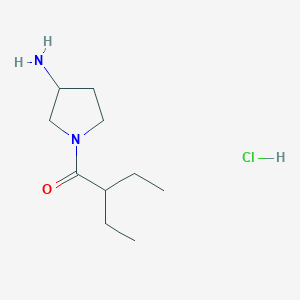
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)
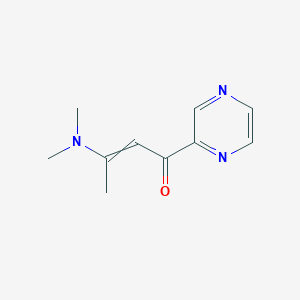
![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)


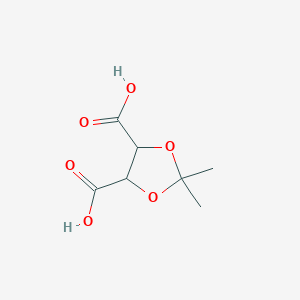
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
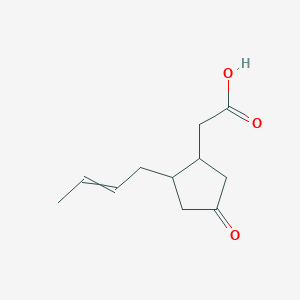
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
